molecular formula C21H29N3O2S B6643106 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

Cat. No. B6643106
M. Wt: 387.5 g/mol
InChI Key: NIGIAILXYJAMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer. It belongs to a class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide works by binding to specific enzymes called kinases, which are involved in the growth and spread of cancer cells. By inhibiting the activity of these enzymes, 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide can slow down or even stop the growth of cancer cells, potentially leading to the regression of tumors.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the induction of apoptosis (programmed cell death), and the suppression of tumor growth in animal models. These effects are thought to be mediated by the drug's ability to inhibit specific kinases that are involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide in lab experiments is its specificity for certain kinases, which allows researchers to investigate the role of these enzymes in cancer cell growth and survival. However, one limitation of using 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide, including:
1. Investigating its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy.
2. Developing new formulations of the drug that may improve its bioavailability and reduce side effects.
3. Investigating the role of 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide in other diseases, such as autoimmune disorders or inflammatory conditions.
4. Identifying biomarkers that may predict response to 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide treatment, allowing for more personalized cancer therapy.
In conclusion, 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is a promising small molecule drug that has shown potential as a treatment for various types of cancer. Its specificity for certain kinases makes it a valuable tool for investigating the role of these enzymes in cancer cell growth and survival. Further research is needed to determine its efficacy in different cancer types and to identify potential biomarkers that may predict response to treatment.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-tert-butyl benzenesulfonyl chloride with 4-(4-methylpiperazin-1-yl)aniline, followed by the addition of a variety of reagents and solvents to form the final product. This synthesis method has been optimized through several rounds of experimentation, resulting in a highly efficient and reproducible process.

Scientific Research Applications

4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for various types of cancer. These studies have shown that 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is effective in inhibiting the activity of specific kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and AKT.

properties

IUPAC Name

4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-21(2,3)17-5-11-20(12-6-17)27(25,26)22-18-7-9-19(10-8-18)24-15-13-23(4)14-16-24/h5-12,22H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIAILXYJAMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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